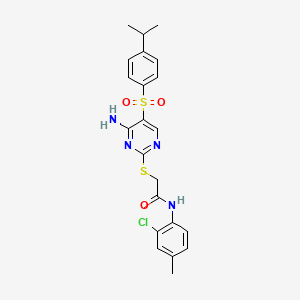

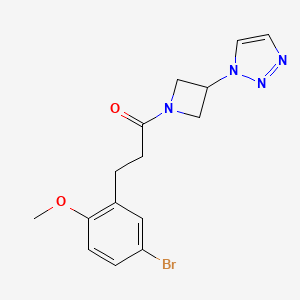

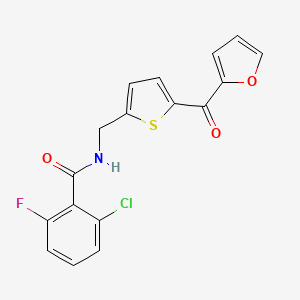

![molecular formula C14H9F6N3O3S B2940827 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 320420-63-1](/img/structure/B2940827.png)

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of thiazole, a heterocyclic compound. It contains functional groups such as carbonyl, urea, and trifluoromethoxy . It’s a complex molecule that can be used in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl carboxylic acid ester with sodium hydroxide in a dry reaction flask under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius . After the reaction is complete, the crude reaction system is extracted with ethyl acetate and water . The organic layer is separated and the aqueous layer is extracted three times with ethyl acetate . The combined organic layer is dried over anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also contains trifluoromethyl and trifluoromethoxy groups, which are electron-withdrawing groups .Physical And Chemical Properties Analysis

The compound is a white to light yellow to light orange crystal . It has a melting point of 186-187°C . It is soluble in methanol . Its density is predicted to be 1.570±0.06 g/cm3 . It has a predicted boiling point of 285.5±40.0 °C .科学的研究の応用

Anticancer Agent Development

This compound has been explored for its potential as an anticancer agent. Specifically, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the Werner (WRN) helicase, which is involved in DNA repair mechanisms . Inhibiting WRN helicase can lead to increased genomic instability in cancer cells, thereby hindering their proliferation and survival .

DNA Damage Response (DDR) Targeting

The DNA damage response is a critical pathway in maintaining genomic integrity. Compounds like N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea are being studied for their role in targeting DDR pathways. This can be particularly useful in treating tumors that exhibit abnormal DNA repair mechanisms .

Pharmacological Applications

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological properties. The presence of this group in the compound under discussion suggests potential applications in drug development, where it could be used to improve the efficacy and stability of new pharmacological agents .

Organofluorine Chemistry

In the field of organofluorine chemistry, the compound’s fluorine-containing functional groups are of interest. These groups can significantly affect the growth and development of pharmaceuticals, making the compound a valuable entity for further chemical modifications and applications in medicine .

Antifungal Activity

Some derivatives of this compound have been synthesized and tested for their antifungal activity. The presence of the trifluoromethyl and phenyl groups may contribute to the compound’s ability to inhibit the growth of various fungal species, making it a candidate for antifungal drug development .

Agricultural Chemicals

The structural features of N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea suggest potential applications in the development of agricultural chemicals. Its derivatives could be used to create new pesticides or herbicides with improved efficacy and reduced environmental impact .

作用機序

特性

IUPAC Name |

2-methyl-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6N3O3S/c1-6-21-10(13(15,16)17)9(27-6)11(24)23-12(25)22-7-2-4-8(5-3-7)26-14(18,19)20/h2-5H,1H3,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URILTYHIZOUFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

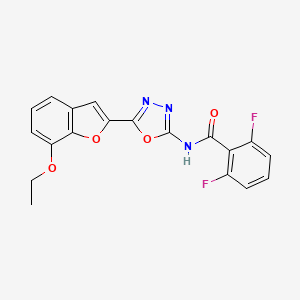

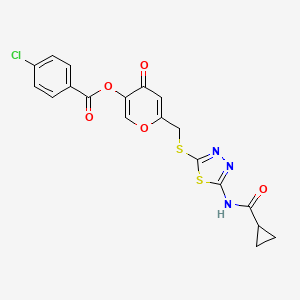

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)

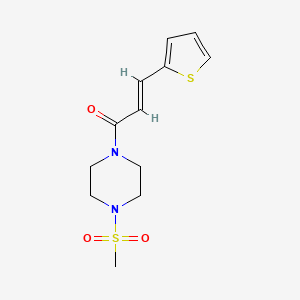

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)

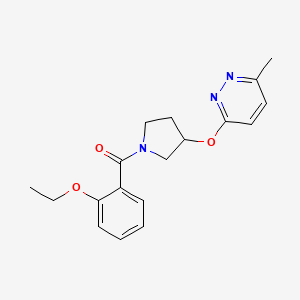

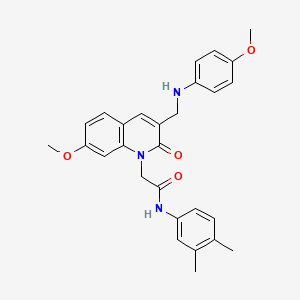

![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)

![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)

![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)